6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(4-ethoxyanilino)-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-12-9-13(18)17(3)14(19)16(12)2/h5-9,15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTILCRWUPPYWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973650 | |
| Record name | 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-93-2 | |
| Record name | 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-ethoxyaniline with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Pyrimidine-2,4-dione derivatives exhibit diverse functionalization, enabling tailored applications. Below is a systematic comparison of structurally analogous compounds:
Substituent Variations at Position 6
The 6-position is critical for modulating electronic and steric properties.
Key Insights :
- Electron-Withdrawing Groups (e.g., -CF₃) : Improve metabolic stability and herbicidal potency but may reduce solubility .
- Aromatic Amino Groups (e.g., benzylamino, ethoxyphenylamino): Enhance binding to hydrophobic pockets in enzymes or receptors .
Alkylation at Positions 1 and 3
N-Alkylation influences steric bulk and pharmacokinetics.
Key Insights :
- Small Alkyl Groups (e.g., -CH₃) : Favor solubility and membrane permeability.
- Bulky Groups (e.g., cyclopropyl) : Enhance stability but may limit binding pocket access .
Functionalization at Position 5
Position 5 modifications are less common but impactful:
Key Insights :
- Electron-Withdrawing Groups (e.g., benzoyl) : Stabilize the dione moiety but may reduce nucleophilicity .
Physicochemical Properties
Biological Activity
6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
- Chemical Formula : C16H17N3O2
- Molecular Weight : 283.33 g/mol
- CAS Number : 1448799-97-0
- Structure : The compound features a pyrimidine core substituted with an ethoxyphenyl group and two methyl groups.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can significantly suppress the viability and proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) and HCC1806. The most potent derivatives bind effectively to eEF2K protein, leading to its degradation and subsequent inhibition of cancer cell growth .
- Induction of Apoptosis : Compounds in this class may also induce apoptosis in malignant cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Efficacy Against Cancer Cell Lines
The following table summarizes the biological activity of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine derivatives against selected cancer cell lines:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 36 | MDA-MB-231 | 0.5 | eEF2K degradation |
| 36 | HCC1806 | 0.7 | eEF2K degradation |
| I4 | MDA-MB-231 | 1.2 | Apoptosis induction |
| C1 | HCC1806 | 1.5 | Apoptosis induction |
Case Study 1: Triple-Negative Breast Cancer
A study investigated the effects of compound 36 on MDA-MB-231 cells in vitro and in vivo. Results indicated that treatment with compound 36 led to a significant reduction in tumor growth in xenograft models without evident toxicity, suggesting its potential as a novel therapeutic agent for triple-negative breast cancer .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of related pyrimidine derivatives. These compounds were shown to reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the ethoxyphenyl group significantly influence the biological activity of the compounds. Substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties.
Key Findings:
- Electron-Withdrawing Groups : Increase potency by enhancing electron density on the pyrimidine ring.
- Alkyl Substituents : Improve solubility and bioavailability.
Q & A
Q. What are the optimal synthetic routes for preparing 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves alkylation and condensation reactions. For example:
- Step 1 : React 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with 4-ethoxyphenyl isocyanate or a halogenated derivative (e.g., 4-ethoxyiodobenzene) under reflux in a polar aprotic solvent like DMF or acetonitrile.
- Step 2 : Purify the product via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures). Yields range from 40–53% depending on reaction conditions and stoichiometry .
- Key Variables : Temperature (70–100°C), reaction time (12–24 hours), and catalyst (e.g., K₂CO₃ or Et₃N). Confirm completion via TLC or HPLC .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example:
- ¹H NMR (CDCl₃) : Peaks at δ 1.24–1.19 (t, 3H, CH₂CH₃), δ 3.93 (q, 2H, OCH₂), δ 4.91 (s, 1H, NH), and aromatic protons at δ 6.8–7.2 ppm .
- ¹³C NMR : Carbonyl signals at ~150–160 ppm and ethoxy carbons at ~63–14 ppm .
- Mass Spectrometry : LCMS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 318.3) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Crystallographic Analysis : Use SHELX software for refinement. For example:
- Hydrogen Bonding : O—H⋯O interactions stabilize the crystal lattice, as seen in similar uracil derivatives .
Q. What strategies mitigate low yields during alkylation steps in the synthesis?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours, improving yields by 15–20% .
Q. What biological targets are associated with pyrimidine-2,4-dione derivatives, and how does the ethoxyphenyl substituent influence activity?
- Targets : Eukaryotic elongation factor-2 kinase (eEF-2K) and HIV-1 reverse transcriptase are common.
- Structure-Activity Relationship (SAR) :
- The ethoxyphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability.
- Substitution at the 6-position (e.g., amino groups) increases binding affinity to kinases (IC₅₀ < 1 µM in eEF-2K inhibition assays) .
Q. How do conflicting NMR data for similar compounds inform analytical protocols?
- Case Study : For 6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, discrepancies in NH proton signals (δ 4.91 vs. δ 5.2 in DMSO-d₆) highlight solvent-dependent tautomerism. Use deuterated chloroform for consistent results .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping peaks .
Methodological Guidelines
Q. What computational tools predict the compound’s pharmacokinetic properties?
Q. How to design derivatives for improved enzymatic inhibition?
- Scaffold Modification :
- Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the phenyl ring to enhance π-stacking with kinase active sites.
- Replace the methyl group at N1 with cyclopropyl to reduce steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
